molecular formula C24H24N6O B10835284 5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-N-pyridin-3-yl-1H-indazole-3-carboxamide

5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-N-pyridin-3-yl-1H-indazole-3-carboxamide

Cat. No.: B10835284
M. Wt: 412.5 g/mol
InChI Key: VCNIUYPAMGFBLR-UHFFFAOYSA-N
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Description

“PMID28766366-Compound-Scheme12-1” is a small molecular drug developed by SAMUMED, LLC. The compound has a molecular formula of C24H24N6O and is known for its potential therapeutic applications . It is designed to target specific pathways and proteins within the body, making it a promising candidate for various medical treatments.

Preparation Methods

The synthesis of “PMID28766366-Compound-Scheme12-1” involves several key steps. The preparation typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. The synthetic route includes:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Purification and isolation of the final product using techniques such as chromatography.

Industrial production methods may involve scaling up these reactions in large reactors, ensuring consistent quality and yield through rigorous process control and optimization .

Chemical Reactions Analysis

“PMID28766366-Compound-Scheme12-1” undergoes various chemical reactions, including:

Scientific Research Applications

“PMID28766366-Compound-Scheme12-1” has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of “PMID28766366-Compound-Scheme12-1” involves its interaction with specific molecular targets within the body. The compound binds to dual-specificity tyrosine-phosphorylation regulated kinase 1A (DYRK1A), inhibiting its activity. This inhibition affects various signaling pathways, leading to the modulation of cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

“PMID28766366-Compound-Scheme12-1” can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H24N6O

Molecular Weight

412.5 g/mol

IUPAC Name

5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-N-pyridin-3-yl-1H-indazole-3-carboxamide

InChI

InChI=1S/C24H24N6O/c31-24(27-20-5-4-8-25-15-20)23-21-12-18(6-7-22(21)28-29-23)19-11-17(13-26-14-19)16-30-9-2-1-3-10-30/h4-8,11-15H,1-3,9-10,16H2,(H,27,31)(H,28,29)

InChI Key

VCNIUYPAMGFBLR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC(=CN=C2)C3=CC4=C(C=C3)NN=C4C(=O)NC5=CN=CC=C5

Origin of Product

United States

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